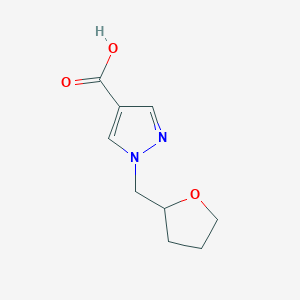
1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
Tetrahydrofuran (THF) derivatives are commonly used in organic chemistry due to their reactivity and stability . They often serve as intermediates in the synthesis of complex organic molecules . Pyrazole is a heterocyclic compound and carboxylic acids are organic compounds containing a carboxyl functional group. The combination of these groups could result in a compound with interesting properties, but specific information about this exact compound is not available in the sources I found.
Molecular Structure Analysis
The molecular structure of a compound like “1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid” would likely be complex due to the presence of multiple functional groups . The THF ring adds a level of three-dimensionality to the molecule, and the pyrazole and carboxylic acid groups could potentially participate in various interactions.Chemical Reactions Analysis
The reactivity of “1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid” would likely be influenced by the presence of the THF, pyrazole, and carboxylic acid groups. For example, the THF group could potentially undergo reactions at the ring, and the carboxylic acid group is typically reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid” would depend on its exact structure. Factors such as polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of the THF, pyrazole, and carboxylic acid groups .Applications De Recherche Scientifique
Coordination Chemistry and Crystal Structures
One area of application involves the synthesis and characterization of novel coordination complexes. For instance, Radi et al. (2015) explored the synthesis of mononuclear CuII/CoII coordination complexes using pyrazole-dicarboxylate acid derivatives. Their work revealed the formation of 2D hydrogen bonded networks, demonstrating the potential of these compounds in creating new materials with unique properties Radi et al., 2015.
Synthesis and Transformations
In the realm of organic synthesis, Kormanov et al. (2017) reported on the synthesis and transformations of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid. This work contributes to the development of new synthetic methodologies and the exploration of pyrazole derivatives for various applications Kormanov et al., 2017.
Molecular Docking Studies
Furthermore, Reddy et al. (2022) synthesized a series of pyrazole-4-carboxylic acids and conducted molecular docking studies to predict binding interactions with target proteins. Their research opens up potential applications in the design of new molecules with desired biological activities Reddy et al., 2022.
Computational Studies
Additionally, Shen et al. (2012) combined experimental approaches with computational studies to understand the structural and electronic properties of pyrazole derivatives. Their work highlights the importance of computational methods in predicting and explaining the behavior of complex molecules Shen et al., 2012.
Propriétés
IUPAC Name |
1-(oxolan-2-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-4-10-11(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALMCSKPBUBXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



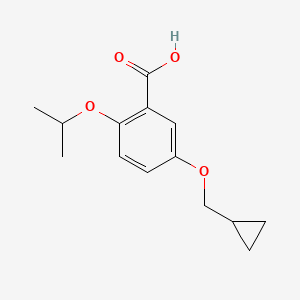
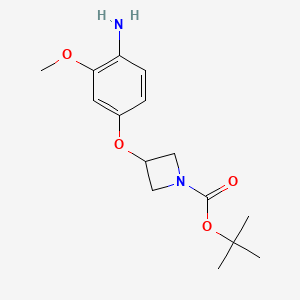
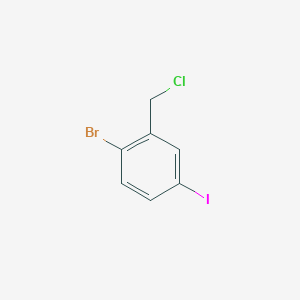
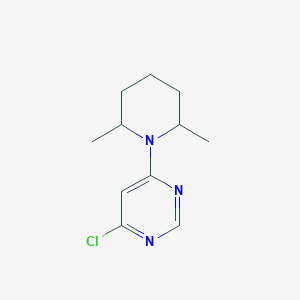

![1-[(4-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1467870.png)
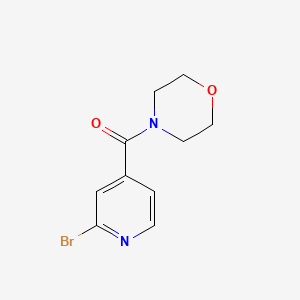
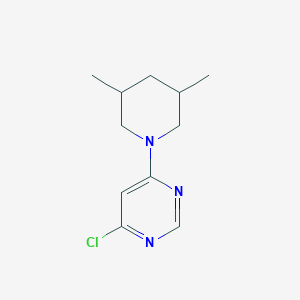

![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1467876.png)

![4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid](/img/structure/B1467878.png)

![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)